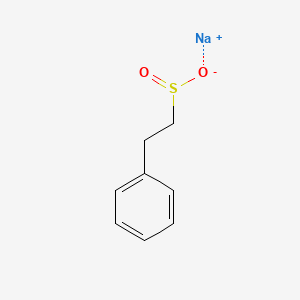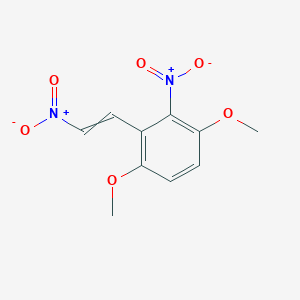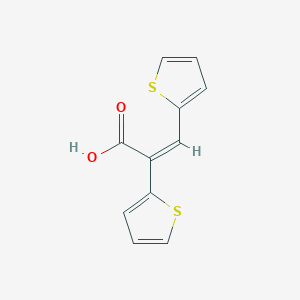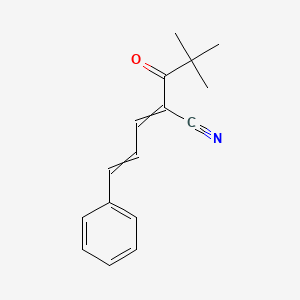
Sodium 2-phenylethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-phenylethane-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of 2-phenylethane-1-sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for various organosulfur compounds and has significant applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-phenylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. The reduction of sulfonyl chlorides typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The oxidation of thiols can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-phenylethane-1-sulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a sulfonylating, sulfenylating, or sulfinylating reagent depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or sulfides using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions to form various organosulfur compounds, including sulfonamides and sulfones.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, sulfonamides, and sulfones. These products have significant applications in pharmaceuticals, agrochemicals, and material science .
Applications De Recherche Scientifique
Sodium 2-phenylethane-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sodium 2-phenylethane-1-sulfinate exerts its effects involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. The compound can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions . These reactions are facilitated by the compound’s ability to generate sulfonyl radicals, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-phenylethane-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to other sodium sulfinates, it offers distinct reactivity patterns and can form a variety of organosulfur compounds with different functional groups . This versatility makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C8H9NaO2S |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
sodium;2-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
KBNQCDVBBYTKBO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)


![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)


![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)


![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
